molecular formula C22H22FN3O3 B12360352 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione

Cat. No.: B12360352
M. Wt: 395.4 g/mol
InChI Key: GNPDDVHBRWCQIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzoyl chloride with piperidine to form 4-(4-fluorobenzoyl)piperidine. This intermediate is then reacted with 2-(2-bromoethyl)quinazoline-4(3H)-one under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further explored for their potential biological activities .

Scientific Research Applications

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Uniqueness

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione is unique due to its specific structural features, such as the presence of a fluorobenzoyl group and a piperidine ring. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione

InChI

InChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16,18H,9-14H2

InChI Key

GNPDDVHBRWCQIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4C=CC=CC4=NC3=O

Origin of Product

United States

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